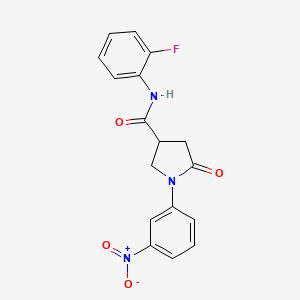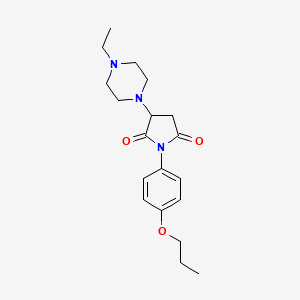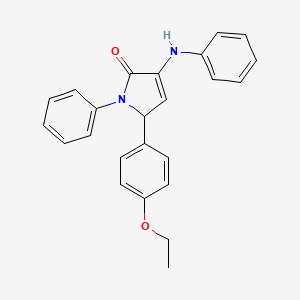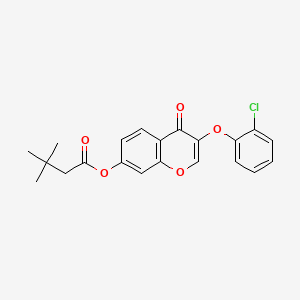![molecular formula C10H11N5O3S B5017936 4-amino-N-{2-[(2-thienylcarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5017936.png)
4-amino-N-{2-[(2-thienylcarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-{2-[(2-thienylcarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide, commonly known as AOTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. AOTE is a heterocyclic compound that contains an oxadiazole ring and a thienylcarbonyl group. The compound has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of AOTE is not fully understood. However, studies suggest that AOTE may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. AOTE may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
AOTE has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, AOTE has been found to have antioxidant activity. AOTE has also been shown to inhibit the activity of certain enzymes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AOTE in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo.
Orientations Futures
There are several future directions for research on AOTE. One area of interest is the development of AOTE-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the compound's mechanism of action and its effect on various enzymes and pathways in the body. Additionally, the potential use of AOTE as an antioxidant and its effect on lipid metabolism warrants further investigation.
Méthodes De Synthèse
The synthesis of AOTE involves the condensation of 2-(2-thienylcarbonyl)hydrazinecarboxamide with ethyl 2-bromoacetate to yield 2-(2-thienylcarbonyl)hydrazinecarboxamide ethyl ester. The ester is then subjected to cyclization with hydrazine hydrate to yield AOTE.
Applications De Recherche Scientifique
AOTE has been studied for its potential use in cancer treatment. In one study, AOTE was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. AOTE has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-amino-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S/c11-8-7(14-18-15-8)10(17)13-4-3-12-9(16)6-2-1-5-19-6/h1-2,5H,3-4H2,(H2,11,15)(H,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUHRMABLNSKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3s,6r,8S*)-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5017855.png)
![N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5017860.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
![3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5017875.png)

![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea](/img/structure/B5017885.png)
![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017925.png)



![1-(2-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5017946.png)